molecular formula C28H42Cl3N4O2+ B1667017 Ambenonium chloride CAS No. 115-79-7

Ambenonium chloride

Cat. No. B1667017
CAS RN: 115-79-7
M. Wt: 573.0 g/mol
InChI Key: VBEROBBFVXRQMQ-UHFFFAOYSA-O
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Description

Ambenonium chloride is a chemical compound known for its role as a cholinesterase inhibitor. It is primarily used in the management of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness. The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions and facilitating muscle contraction .

Scientific Research Applications

Ambenonium chloride has a wide range of applications in scientific research:

Mechanism of Action

Ambenonium chloride exerts its effects by competitively inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine at neuromuscular junctions, thereby enhancing cholinergic transmission and improving muscle strength. The compound binds reversibly to the anionic site of acetylcholinesterase, preventing the binding and hydrolysis of acetylcholine .

Safety and Hazards

Ambenonium chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

With specialized treatment, the great majority of patients with myasthenia gravis, for which Ambenonium chloride is used, do well . They are able to perform daily tasks and maintain a near-normal quality of life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ambenonium chloride involves the reaction of 2-chlorobenzyl chloride with diethylamine to form N,N-diethyl-2-chlorobenzylamine. This intermediate is then reacted with ethyl chloroformate to produce N,N-diethyl-2-chlorobenzylcarbamate. Finally, the carbamate is treated with ethylenediamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ambenonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ambenonium chloride is similar to other cholinesterase inhibitors such as pyridostigmine and neostigmine. it has unique properties that distinguish it from these compounds:

List of Similar Compounds:

properties

{ "Design of the Synthesis Pathway": "The synthesis of Amibenonium chloride involves the reaction of 3-dimethylaminopropyl chloride with 2-[(hydroxyphenyl)thio]ethanol.", "Starting Materials": [ "3-dimethylaminopropyl chloride", "2-[(hydroxyphenyl)thio]ethanol" ], "Reaction": [ "In a round-bottom flask, 3-dimethylaminopropyl chloride is added to a solution of 2-[(hydroxyphenyl)thio]ethanol in dry tetrahydrofuran (THF).", "The mixture is stirred at room temperature for several hours.", "The resulting solid is filtered and washed with THF.", "The solid is then dissolved in water and the pH is adjusted to 3-4 with hydrochloric acid.", "The resulting solution is extracted with ethyl acetate and the organic layer is dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product, which is recrystallized from ethanol to give Amibenonium chloride as a white crystalline solid." ] }

CAS RN

115-79-7

Molecular Formula

C28H42Cl3N4O2+

Molecular Weight

573.0 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride

InChI

InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1

InChI Key

VBEROBBFVXRQMQ-UHFFFAOYSA-O

SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-]

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-]

Appearance

Solid powder

melting_point

197.5 °C

Other CAS RN

115-79-7

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI3-22370, Ambenonium dichloride, Ambenonium chloride, Ambestigmin chloride, Oxamizil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ambenonium chloride is a potent anticholinesterase agent. [, ] It acts by reversibly inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. [, , ] This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction, enhancing cholinergic transmission and improving muscle strength. [, ]

A: this compound has the molecular formula C28H42Cl4N4O2. [] Its molecular weight is 608.5 g/mol. [] While the provided research does not offer detailed spectroscopic data, its structure includes two quaternary ammonium groups linked by an oxamide bridge, contributing to its dicationic nature. []

ANone: The provided research primarily focuses on the pharmacological aspects of this compound and does not delve into details about its material compatibility and stability under various environmental conditions.

A: this compound's primary mode of action is through competitive inhibition of acetylcholinesterase, not through catalytic activity. [, ] It does not act as a catalyst in chemical reactions.

A: While the provided research does not offer specifics on computational studies conducted on this compound, recent studies have explored the synthesis and docking of oxamide analogs, highlighting the potential of this approach in drug discovery. [] The development of QSAR models for this compound or its analogs could provide valuable insights into structure-activity relationships.

A: Although the provided research does not directly address the impact of specific structural modifications on this compound, it does highlight that it possesses greater potency and a longer duration of action compared to neostigmine. [] Further investigations into SAR could guide the development of novel compounds with improved therapeutic profiles.

A: Yes, research suggests that food can impact the serum concentration of ambenonium. [] This highlights the importance of considering mealtimes when optimizing treatment regimens for patients.

ANone: The provided research primarily focuses on the therapeutic applications of this compound and does not provide information on specific resistance mechanisms or cross-resistance patterns.

A: Yes, there have been reported instances of cardiac events, including coronary spastic angina, associated with the use of this compound. [] Clinicians should remain vigilant for any potential cardiac abnormalities in patients receiving treatment.

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